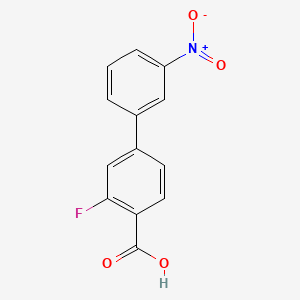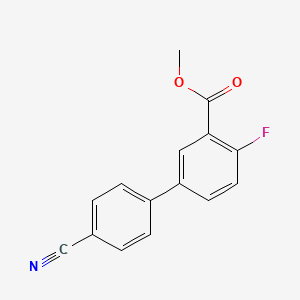
(5-Cyanopyrazin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyanopyrazin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazine ring substituted with a cyano group at the 5-position
Mechanism of Action
(1) Target of Action
The primary target of (5-Cyanopyrazin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
(2) Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, which has been oxidized through its donation of electrons to form a new palladium-carbon bond, accepts the boronic acid group .
(3) Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The process results in the formation of new carbon-carbon bonds .
(4) Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its stability and reactivity in the Suzuki–Miyaura coupling reaction. The compound is relatively stable, readily prepared, and generally environmentally benign . Its rapid transmetalation with palladium (II) complexes contributes to its bioavailability .
(5) Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanopyrazin-2-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrazine ring, which can be achieved through various methods such as cyclization reactions.
Functional Group Introduction: The cyano group can be introduced through nucleophilic substitution reactions or other suitable methods, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (5-Cyanopyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while reduction of the cyano group can yield primary amines .
Scientific Research Applications
(5-Cyanopyrazin-2-yl)boronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pyrazine ring and cyano group.
Pyrazine-2-boronic acid: Similar pyrazine ring but without the cyano group.
(5-Bromopyrazin-2-yl)boronic acid: Similar structure but with a bromine atom instead of a cyano group.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with unique properties .
Properties
IUPAC Name |
(5-cyanopyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPQTJXMFDGXNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671262 |
Source


|
| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-12-0 |
Source


|
| Record name | B-(5-Cyano-2-pyrazinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)



![2-Pyrrolidinone, 1-[(3-hydroxy-3-pyrrolidinyl)methyl]-, hydrochloride (1](/img/structure/B595054.png)



